molecular formula C10H13BrO2Zn B14886529 4-Methoxy-3-n-propyloxyphenylZinc bromide

4-Methoxy-3-n-propyloxyphenylZinc bromide

Cat. No.: B14886529
M. Wt: 310.5 g/mol
InChI Key: LRKLNPWFEXDGNH-UHFFFAOYSA-M
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Description

4-Methoxy-3-n-propyloxyphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-n-propyloxyphenylzinc bromide typically involves the reaction of 4-methoxy-3-n-propyloxybromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Methoxy-3-n-propyloxybromobenzene+Zn4-Methoxy-3-n-propyloxyphenylzinc bromide\text{4-Methoxy-3-n-propyloxybromobenzene} + \text{Zn} \rightarrow \text{this compound} 4-Methoxy-3-n-propyloxybromobenzene+Zn→4-Methoxy-3-n-propyloxyphenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents is essential to ensure the quality and yield of the final product. The reaction mixture is typically stirred for several hours, followed by purification steps such as filtration and distillation to isolate the desired organozinc compound.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-n-propyloxyphenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form corresponding hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and epoxides. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or chromium trioxide are used under controlled conditions.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted aromatic compounds.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

4-Methoxy-3-n-propyloxyphenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-3-n-propyloxyphenylzinc bromide involves its role as a nucleophile in various organic reactions. The zinc atom in the compound coordinates with the bromide ion, making the phenyl group highly nucleophilic. This allows it to attack electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-n-propyloxyphenylzinc bromide
  • 4-Methoxy-2-methylphenylzinc bromide
  • 4-Methoxy-3-(trifluoromethyl)benzylzinc bromide

Comparison

4-Methoxy-3-n-propyloxyphenylzinc bromide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and selectivity in organic reactions. Compared to similar compounds, it offers different steric and electronic properties, making it suitable for specific synthetic applications where other organozinc reagents might not be as effective.

Properties

Molecular Formula

C10H13BrO2Zn

Molecular Weight

310.5 g/mol

IUPAC Name

bromozinc(1+);1-methoxy-2-propoxybenzene-4-ide

InChI

InChI=1S/C10H13O2.BrH.Zn/c1-3-8-12-10-7-5-4-6-9(10)11-2;;/h4,6-7H,3,8H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

LRKLNPWFEXDGNH-UHFFFAOYSA-M

Canonical SMILES

CCCOC1=C(C=C[C-]=C1)OC.[Zn+]Br

Origin of Product

United States

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